(Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
The compound (Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate (molecular formula: C₂₃H₂₂O₇, average mass: 410.422 g/mol) is a benzofuran derivative characterized by a unique structural architecture . Key features include:
- A benzofuran core substituted with a methyl group at position 4 and a ketone at position 2.
- A (Z)-configured 2,3,4-trimethoxybenzylidene moiety at position 2, contributing to stereochemical specificity.
- A cyclopropanecarboxylate ester at position 6, introducing steric and electronic effects due to the strained cyclopropane ring.
This compound’s structural complexity, particularly the Z-configuration and methoxy/ester substituents, influences its physicochemical properties, such as lipophilicity and stability, making it a candidate for pharmaceutical or materials science applications .
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-12-9-15(29-23(25)13-5-6-13)11-17-19(12)20(24)18(30-17)10-14-7-8-16(26-2)22(28-4)21(14)27-3/h7-11,13H,5-6H2,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWYYIATHUMHGZ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves multiple steps:
Formation of the Dihydrobenzofuran Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Trimethoxybenzylidene Group: This step often involves a condensation reaction between the dihydrobenzofuran derivative and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclopropanecarboxylation: The final step involves the esterification of the intermediate with cyclopropanecarboxylic acid or its derivatives under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced aromatic compounds.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development and biological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism by which (Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological responses. The trimethoxybenzylidene moiety, in particular, could play a role in binding to specific sites on target molecules, influencing pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include benzofuran derivatives with variations in substituents, stereochemistry, or ester groups. A detailed comparison is provided below:
Stereochemical and Electronic Effects
Biological Activity
(Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound belonging to the benzofuran class. This compound is characterized by its unique molecular structure that includes multiple functional groups which may contribute to its diverse biological activities. Understanding its biological activity is essential for potential applications in pharmacology and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 399.4 g/mol. The compound features a dihydrobenzofuran core, methoxy substituents, and a cyclopropanecarboxylate moiety which enhances its chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO7 |
| Molecular Weight | 399.4 g/mol |
| Structural Features | Dihydrobenzofuran core, methoxy groups |
Biological Activities
Research indicates that compounds similar to (Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran exhibit significant biological activities. These activities include:
- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals.
- Antimicrobial Properties : Structural components suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in experimental models.
Case Studies
-
Antioxidant Studies : A study demonstrated that benzofuran derivatives with similar structures exhibited high antioxidant activity through DPPH radical scavenging assays.
Compound IC50 (µM) (Z)-4-methyl-benzofuran 25 (Z)-4-methyl-3-oxo-benzofuran 15 - Antimicrobial Testing : In vitro assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, the compound showed a significant reduction in paw edema compared to control groups.
The biological activity of (Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran is likely mediated through several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing the compound to neutralize reactive oxygen species.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase enzymes has been suggested based on structural analogs.
Q & A
Q. What synthetic routes are optimized for preparing (Z)-4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate?
- Methodological Answer: Synthesis involves multi-step reactions, including:
- Condensation: Reaction of a benzofuran precursor (e.g., 6-hydroxy-4-methyl-3-oxo-2,3-dihydrobenzofuran) with 2,3,4-trimethoxybenzaldehyde under acid catalysis (e.g., acetic acid) to form the benzylidene intermediate.
- Esterification: Coupling the intermediate with cyclopropanecarboxylic acid chloride using a base (e.g., pyridine) in anhydrous dichloromethane .
- Optimization: Microwave-assisted synthesis (40–60°C, 30–60 min) improves yield (75–85%) compared to traditional reflux (12–24 hr, 60–70% yield) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and analytical techniques confirm the compound’s structure and purity?
- Methodological Answer:
- NMR: H and C NMR verify the (Z)-configuration (δ 7.2–7.8 ppm for benzylidene proton) and ester carbonyl (δ 165–170 ppm) .
- IR: Peaks at 1720–1740 cm (C=O stretch of ester and ketone) and 1600–1650 cm (C=C stretch) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 454.15) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory Activity: Inhibition of COX-2 enzyme (ELISA) or nitric oxide (NO) production in LPS-stimulated macrophages .
- Antioxidant Screening: DPPH radical scavenging assay at 10–100 µM concentrations .
Advanced Research Questions
Q. How does the (Z)-stereochemistry influence target binding and bioactivity?
- Methodological Answer:
- Computational Modeling: Molecular docking (AutoDock Vina) predicts enhanced π-π stacking of the (Z)-configured benzylidene group with hydrophobic enzyme pockets (e.g., COX-2 active site) compared to (E)-isomers .
- Comparative Studies: Synthesize (E)-isomer and compare IC values in enzymatic assays. For example, (Z)-isomers show 3–5× higher potency in COX-2 inhibition due to optimal spatial alignment .
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, IC for cytotoxicity may vary ±20% between primary vs. immortalized cell lines .
- Structural Validation: Reconfirm compound identity (via NMR/MS) to rule out degradation or isomerization during storage .
- Meta-Analysis: Compare substituent effects; e.g., 2,3,4-trimethoxy vs. 3-fluoro substitution alters logP (2.1 vs. 1.8), impacting membrane permeability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility .
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure metabolic half-life. Structural modifications (e.g., cyclopropane ring) reduce CYP450-mediated oxidation .
- Plasma Protein Binding: Equilibrium dialysis (human serum albumin) quantifies free fraction (<5% suggests high tissue distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
